Target Compound Exhibits Unique Chemical Scaffold Not Found in Common Thiourea Analogs
The target compound contains a piperidin-1-ylpropylidene linker connecting the 3,4-dichlorophenyl group to the thiourea moiety, a structural feature absent in simpler analogs like N-(3,4-dichlorophenyl)thiourea (CAS 19250-09-0) which lacks both the piperidine ring and the propylidene chain [1]. This results in a substantially higher molecular weight (359.3 g/mol) and a distinct spatial arrangement .
| Evidence Dimension | Structural Feature: Piperidine-Propylidene Linker |
|---|---|
| Target Compound Data | Present |
| Comparator Or Baseline | N-(3,4-dichlorophenyl)thiourea: Absent |
| Quantified Difference | Molecular Weight: Target = 359.3 g/mol; Comparator = 221.1 g/mol (138.2 g/mol difference) |
| Conditions | Structural analysis based on IUPAC nomenclature and molecular formula (C15H20Cl2N4S vs C7H6Cl2N2S) |
Why This Matters
Procurement decisions for structure-activity relationship (SAR) studies depend on the availability of specific scaffolds; this compound offers a unique chemotype not represented by simpler, more common thiourea derivatives.
- [1] PubChem. N-(3,4-Dichlorophenyl)thiourea (CID: 76190). Compound Summary. View Source
